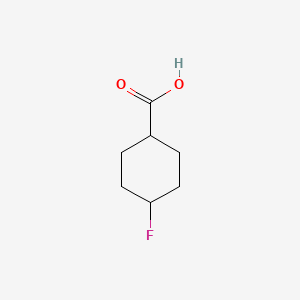

反式-4-氟环己烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-4-Fluorocyclohexanecarboxylic Acid: is an organic compound with the chemical formula C₇H₁₁FO₂ It is a fluorinated derivative of cyclohexanecarboxylic acid, where the fluorine atom is positioned at the 4th carbon in the cyclohexane ring

科学研究应用

Chemistry: trans-4-Fluorocyclohexanecarboxylic Acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of cyclohexane derivatives .

Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom .

Industry: In the industrial sector, trans-4-Fluorocyclohexanecarboxylic Acid is used in the synthesis of specialty chemicals and materials with unique properties .

作用机制

Trans-4-Fluorocyclohexanecarboxylic Acid, also known as 4-fluorocyclohexanecarboxylic acid, is a compound with a molecular formula of C₇H₁₁FO₂ and a molecular weight of 146.16 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorocyclohexanecarboxylic Acid typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of trans-4-Fluorocyclohexanecarboxylic Acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting other functional groups in the molecule .

化学反应分析

Types of Reactions:

Oxidation: trans-4-Fluorocyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.

相似化合物的比较

Cyclohexanecarboxylic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Chlorocyclohexanecarboxylic Acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

4-Bromocyclohexanecarboxylic Acid: Similar structure with a bromine atom, used in different contexts due to its distinct properties.

Uniqueness: trans-4-Fluorocyclohexanecarboxylic Acid is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications .

生物活性

trans-4-Fluorocyclohexanecarboxylic acid (FC) is a fluorinated organic compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound is characterized by its cyclohexane structure, which is substituted with a fluorine atom and a carboxylic acid group. Its unique chemical properties make it a subject of interest in various research fields, including neuropharmacology and drug development.

- Molecular Formula : C7H11F O2

- Molecular Weight : Approximately 144.16 g/mol

- Structure : The compound features a cyclohexane ring with a fluorine atom at the 4-position and a carboxylic acid functional group.

Research indicates that trans-4-fluorocyclohexanecarboxylic acid interacts with biological macromolecules, influencing various biochemical pathways. The compound is known to modulate enzyme activity and may affect signal transduction pathways due to its ability to form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids.

Neuropharmacological Effects

One of the primary areas of investigation for FC is its role as a radiolabeled ligand in positron emission tomography (PET) studies targeting serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that FC can be used to assess receptor binding and distribution in the brain, which is crucial for understanding its potential therapeutic applications in mood disorders and epilepsy .

Case Study: PET Imaging with FC

In a study involving patients with temporal lobe epilepsy (TLE), FC was utilized as a tracer to evaluate 5-HT1A receptor binding. Results indicated significant reductions in receptor binding in regions associated with epileptic foci, suggesting that FC could serve as a valuable tool for detecting epileptic activity and guiding surgical interventions .

Pharmacokinetics

The pharmacokinetic profile of trans-4-fluorocyclohexanecarboxylic acid has been characterized in preclinical studies. Key findings include:

- Half-life : The biological half-life of FC in the brain averages around 41 minutes, indicating moderate retention time for imaging applications .

- Blood Clearance : Studies have demonstrated that FC exhibits rapid clearance from the bloodstream, which is beneficial for minimizing background signal during PET imaging .

Comparative Analysis

The following table summarizes the biological activities and properties of trans-4-fluorocyclohexanecarboxylic acid compared to related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| trans-4-Fluorocyclohexanecarboxylic Acid (FC) | Modulates serotonin receptor activity; potential use in imaging | Cyclohexane ring with fluorine |

| WAY 100635 | Selective 5-HT1A antagonist; used in research | Non-fluorinated analog; broader receptor profile |

| 18F-FCWAY | Radiolabeled version of FC; used in PET imaging | High contrast for static measurement of receptor distribution |

属性

IUPAC Name |

4-fluorocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMDEBKXOXPBEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-41-3 |

Source

|

| Record name | 4-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。